Aglacin I
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Overview
Description
Aglacin I is a natural product found in Aglaia tomentosa with data available.
Scientific Research Applications
Chemical Structure and Classification
Aglacin I, along with aglacins J and K, are identified as new lignans derived from Aglaia cordata. These lignans, including this compound, contain two contiguous trimethoxylated phenyl systems, classifying them as aryltetralin cyclic lactol lignans or tetrahydrofuran lignans (Wang et al., 2004).
Synthesis and Development
The synthesis of aglacins, including this compound, has been achieved through asymmetric photoenolization/Diels-Alder (PEDA) reactions, providing new opportunities for research and application in various scientific fields (Xu et al., 2021).
Applications in Health Care
Although direct applications of this compound in health care are not explicitly detailed in the available literature, related research on silver nanoparticles (AgNPs), often used in conjunction with other compounds for antibacterial and anticancer applications, suggests a potential area where compounds like this compound could be explored. For example, AgNPs have been studied for their synergistic effects with other compounds in treating cancer and bacterial infections (Yuan et al., 2018), (Zhang & Gurunathan, 2016).
Antimicrobial Research
Research in the realm of aminoglycoside antibiotics provides insights into the broader field of antimicrobial studies, which could be relevant for the exploration of compounds like this compound. Understanding mechanisms of bacterial resistance and the development of novel antimicrobial strategies is a critical area in scientific research (Wang et al., 2022).
Properties
Molecular Formula |
C26H32O10 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(3S,3aR,4S,9S,9aR)-3-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-9-yl] acetate |
InChI |
InChI=1S/C26H32O10/c1-12(27)36-22-14-10-18(31-4)24(33-6)25(34-7)20(14)19(21-15(22)11-35-26(21)28)13-8-16(29-2)23(32-5)17(9-13)30-3/h8-10,15,19,21-22,26,28H,11H2,1-7H3/t15-,19-,21-,22+,26-/m0/s1 |
InChI Key |
TWNCKWAXYQVTHI-HGKWAGPFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@@H]([C@@H]2[C@H](C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O |
Canonical SMILES |
CC(=O)OC1C2COC(C2C(C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O |
Synonyms |
9'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7-acetoxy-9,9'-epoxy-2,7'-cyclolignan aglacin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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